molecular formula C22H25N3O3S B2874705 1-(4-methylpiperazin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone CAS No. 946223-71-8

1-(4-methylpiperazin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone

Cat. No.: B2874705
CAS No.: 946223-71-8
M. Wt: 411.52
InChI Key: PHTWZCKITPVTPU-UHFFFAOYSA-N
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Description

1-(4-methylpiperazin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
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Scientific Research Applications

Neuroprotective and Memory Enhancing Properties

Studies have shown that derivatives of 1-(4-methylpiperazin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone possess neuroprotective and memory-enhancing effects. Specifically, compounds related to this chemical structure have been evaluated for their ability to improve learning and memory dysfunction in mice models. These compounds have demonstrated a significant reduction in error frequency and an increase in latency in darkness avoidance tests, as well as improved performance in water maze tests, indicating their potential as therapeutic agents for cognitive disorders (Zhang Hong-ying, 2012).

Anticancer Activity

Research into this compound derivatives has also uncovered potential anticancer properties. These compounds have been synthesized and tested for their antiproliferative activities against various cancer cell lines, including Hela, A-549, and ECA-109. The results indicate moderate to potent antiproliferative activities, suggesting these compounds could be further developed as anticancer agents (Jun Jiang, Feng Xu, Han-gui Wu, 2016).

Synthesis of Novel Compounds

The chemical structure of this compound serves as a foundation for the synthesis of a variety of novel compounds. These synthesized derivatives have been studied for their biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. The diverse range of synthesized compounds indicates the versatility of this chemical structure as a base for developing new pharmacologically active agents (D. Nematollahi, A. Amani, 2011).

Inhibitors of Human Immunodeficiency Virus (HIV-1)

Derivatives of this compound have been explored as potential inhibitors of HIV-1 attachment. These studies have led to the discovery of compounds demonstrating significant antiviral activity, contributing to the development of new therapeutic options for the treatment of HIV-1 infection (Tao Wang et al., 2009).

Ligands for NMDA Receptors

Compounds based on the structure of this compound have been identified as ligands for NMDA receptors, showing significant binding affinity. These findings suggest potential applications in neurological research and drug development targeting neurodegenerative diseases and cognitive disorders (R. Gitto et al., 2014).

Properties

IUPAC Name

2-[3-(4-methylphenyl)sulfonylindol-1-yl]-1-(4-methylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-17-7-9-18(10-8-17)29(27,28)21-15-25(20-6-4-3-5-19(20)21)16-22(26)24-13-11-23(2)12-14-24/h3-10,15H,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTWZCKITPVTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.